molecular formula C11H12O3 B7993575 Methyl 2-ethylbenzoylformate

Methyl 2-ethylbenzoylformate

Cat. No.: B7993575
M. Wt: 192.21 g/mol
InChI Key: KPVRSCWSYIVWRB-UHFFFAOYSA-N
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Description

Methyl 2-ethylbenzoylformate is an organic compound with the molecular formula C11H12O3. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its ester functional group, which contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2-ethylbenzoylformic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-ethylbenzoylformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethylbenzoylformate involves its interaction with specific molecular targets and pathways. For instance, in photoinitiation processes, the compound absorbs ultraviolet light, leading to the generation of reactive species that initiate polymerization reactions. This property is particularly valuable in the formulation of UV-curable coatings and inks .

Comparison with Similar Compounds

    Methyl benzoylformate: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.

    Ethyl benzoylformate: Contains an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.

Uniqueness: Methyl 2-ethylbenzoylformate is unique due to the presence of both the methyl ester and ethyl substituent, which confer distinct reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

methyl 2-(2-ethylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-8-6-4-5-7-9(8)10(12)11(13)14-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVRSCWSYIVWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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